Technical Guide: 1-(2-Nitrophenyl)-5-methylpyrazole Derivatives
Technical Guide: 1-(2-Nitrophenyl)-5-methylpyrazole Derivatives
The following technical guide details the chemical identity, synthesis, and application of 1-(2-nitrophenyl)-5-methylpyrazole derivatives. This scaffold is a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]quinoxalines , which are significant in medicinal chemistry for their potential as adenosine receptor antagonists and antitumor agents.
Scaffold Overview & Chemical Identity
The 1-(2-nitrophenyl)-5-methylpyrazole moiety consists of a pyrazole ring substituted at the N1 position with an ortho-nitrophenyl group and at the C5 position with a methyl group. This specific regiochemistry (1,5-substitution) is thermodynamically less favored than the 1,3-isomer during classical condensation but is essential for subsequent intramolecular cyclization strategies.
Key Derivatives & CAS Registry
The following table consolidates the primary derivatives and their Chemical Abstracts Service (CAS) registry numbers. Note that while the core unsubstituted scaffold is often a transient intermediate, its functionalized derivatives are stable, commercially referenced building blocks.
| Compound Name | Structure Description | CAS Number | Molecular Formula |
| Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | 5-H, 3-H variant (Reference)* | 1171844-32-8 | C₁₁H₉N₃O₄ |
| 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone | Para-nitro isomer (Analogue) | 6402-09-1 | C₁₀H₉N₃O₃ |
| 1-(2-Nitrophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Hydrolysis product of ester | Not Listed (Synthesized) | C₁₁H₉N₃O₄ |
| 1-(2-Methyl-5-nitrophenyl)pyrazole | Phenyl-ring methylated isomer | 175295716 (CID) | C₁₀H₉N₃O₂ |
> Note: CAS 1171844-32-8 is a specific carboxylate derivative often used as a starting material. The specific 5-methyl-4-carboxylate congener is typically synthesized de novo via the methods described below.
Regioselective Synthesis: The Challenge of 1,3 vs. 1,5 Isomers
The primary synthetic challenge is controlling regioselectivity during the condensation of 2-nitrophenylhydrazine with unsymmetrical 1,3-dicarbonyls.
Mechanism of Regiocontrol
The reaction of 2-nitrophenylhydrazine with a 1,3-diketone (e.g., acetylacetone or a formylacetone equivalent) proceeds via a hydrazone intermediate.
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Kinetic Control (5-Methyl): Nucleophilic attack of the terminal hydrazine nitrogen on the more reactive carbonyl (often the aldehyde or less hindered ketone) leads to the 5-methyl isomer.
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Thermodynamic Control (3-Methyl): Under acidic conditions or high temperatures, the reaction often equilibrates to the sterically less congested 1-aryl-3-methyl isomer.
To selectively access the 1-(2-nitrophenyl)-5-methyl scaffold, researchers must utilize specific dielectrophiles like 4-methoxy-3-buten-2-one or control the solvent polarity (e.g., using fluorinated alcohols like HFIP).
Synthetic Pathway Diagram
The following Graphviz diagram illustrates the bifurcation between the 1,3- and 1,5-isomers and the pathway to the fused quinoxaline system.
Caption: Regiodivergent synthesis of 1-(2-nitrophenyl)-5-methylpyrazole and its conversion to pyrazolo[1,5-a]quinoxaline.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Nitrophenyl)-5-methylpyrazole-4-carboxylate
This protocol ensures high regioselectivity for the 5-methyl isomer using an enaminone precursor.
Reagents:
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2-Nitrophenylhydrazine hydrochloride (1.0 equiv)
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Ethyl acetoacetate (1.0 equiv) [Precursor for in situ enaminone]
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Triethyl orthoformate (1.2 equiv)
Step-by-Step Methodology:
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Preparation of Enaminone: Reflux ethyl acetoacetate with triethyl orthoformate and an amine catalyst (e.g., aniline) to generate the intermediate ethyl 2-(ethoxymethylene)-3-oxobutanoate .
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Condensation: Dissolve 2-nitrophenylhydrazine hydrochloride in ethanol. Add the prepared enaminone dropwise at 0°C to minimize side reactions.
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Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction is monitored by TLC (Hexane:EtOAc 3:1).
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Workup: Evaporate the solvent under reduced pressure. The residue is typically a mixture; purify via flash column chromatography on silica gel. The 5-methyl isomer typically elutes after the 3-methyl isomer due to higher polarity from the orthogonal nitro group interaction.
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Validation: Confirm structure via ¹H NMR. The C5-methyl group in the 1,5-isomer usually appears upfield relative to the 1,3-isomer due to the shielding effect of the orthogonal nitrophenyl ring.
Protocol B: Nitro Reduction to 1-(2-Aminophenyl)-5-methylpyrazole
Reagents:
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1-(2-Nitrophenyl)-5-methylpyrazole derivative
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Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
Methodology:
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Dissolve the nitro compound in ethanol.[3]
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Add SnCl₂·2H₂O in portions.
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Reflux for 2–3 hours until the starting material is consumed (TLC monitoring).
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Neutralize with 10% NaOH solution, filter the tin salts through Celite, and extract with ethyl acetate.
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This amine is the direct precursor for the pyrazolo[1,5-a]quinoxaline scaffold.
Applications in Drug Development[9][10][11][12]
The 1-(2-nitrophenyl)-5-methylpyrazole scaffold is primarily utilized as a "masked" form of the pyrazolo[1,5-a]quinoxaline tricyclic system.
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Adenosine Receptor Antagonists: Derivatives of this scaffold have shown high affinity for A1 and A3 adenosine receptors, relevant in treating asthma and ischemia.
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Kinase Inhibitors: The rigid tricyclic structure formed after cyclization mimics the ATP-binding motif of several protein kinases.
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Antitumor Agents: The 4-carboxylic acid derivatives (e.g., CAS 1171844-32-8 analogs) are functionalized with amides to generate diverse libraries for cytotoxicity screening.
References
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Synthesis and Biological Evaluation of Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. (2015). Retrieved from [Link]
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1-(2-Methyl-5-nitrophenyl)pyrazole Data Sheet. PubChem. (2025). Retrieved from [Link]
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Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. (2024). Retrieved from [Link]
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Reaction of Phenylhydrazine with Ethyl Acetoacetate. Fortune Journals. (2021). Retrieved from [Link]
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- 4. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]
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